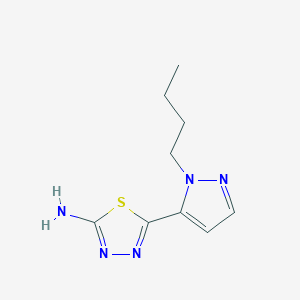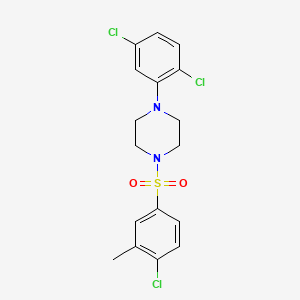
1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine, also known as CSP or N-(4-Chloro-3-methylphenyl)-N'-(2,5-dichlorophenyl)sulfamide, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and cancer research.
Mécanisme D'action
The exact mechanism of action of 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine is not fully understood, but it is known to interact with various molecular targets in the body. One proposed mechanism is that 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine acts as a competitive antagonist of the serotonin receptor, thereby blocking the reuptake of serotonin and increasing its availability in the brain. This may lead to an increase in serotonin signaling and an improvement in mood and behavior. Additionally, 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may explain its anti-inflammatory effects.
Biochemical and physiological effects:
1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine has been shown to have various biochemical and physiological effects in the body. In animal studies, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to decrease the levels of certain inflammatory cytokines, which are involved in the immune response. Additionally, 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine in lab experiments is its well-established synthesis method, which allows for the production of high-quality and pure 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine. Additionally, 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers in various fields. However, one limitation of using 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine in lab experiments is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine. One direction is to further investigate its potential as a therapeutic agent in various fields, such as neuroscience, pharmacology, and cancer research. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine and its potential toxicity. Finally, the development of new synthesis methods for 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine may lead to the production of novel analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-chloro-3-methylphenylpiperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine. This synthesis method has been well-established and has been used in numerous studies to produce high-quality 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine for research purposes.
Applications De Recherche Scientifique
1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, it has been shown to modulate the activity of certain neurotransmitter receptors, such as the serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. In pharmacology, 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine has been studied for its potential to act as a selective serotonin reuptake inhibitor (SSRI) and as an anti-inflammatory agent. In cancer research, 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
1-(4-chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2S/c1-12-10-14(3-5-15(12)19)25(23,24)22-8-6-21(7-9-22)17-11-13(18)2-4-16(17)20/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCPXDCOVDOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2616938.png)
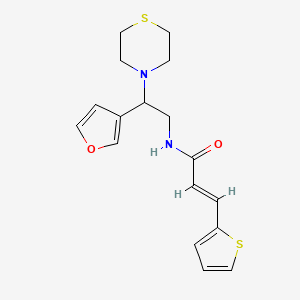
![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2616940.png)
![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)

![4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2616948.png)

![5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2616951.png)
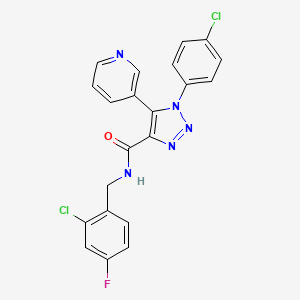
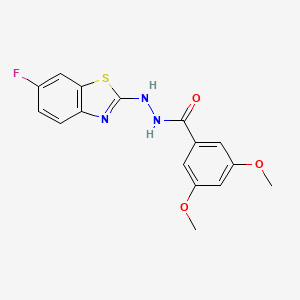
![Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2616955.png)
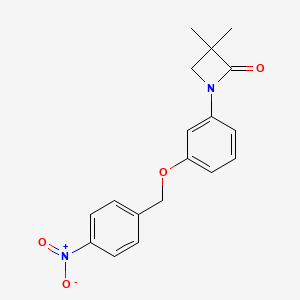
![5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2616960.png)
